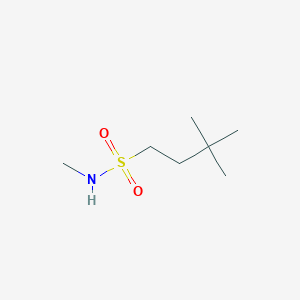![molecular formula C15H15ClN2O B13189606 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide is an organic compound with the molecular formula C15H15ClN2O It is a derivative of acetamide and contains both amino and chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide typically involves the reaction of 4-chlorobenzylamine with phenylacetic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 4-chlorobenzylamine reacts with the carboxyl group of phenylacetic acid to form the amide bond. This reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and may require solvents like dichloromethane (DCM) or dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems to monitor and adjust reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and unreacted starting materials .
化学反应分析
Types of Reactions
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism by which 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Amino-2-phenylacetamide: Lacks the chlorophenyl group, which may result in different chemical and biological properties.
4-Chlorobenzylamine: Contains the chlorophenyl group but lacks the acetamide moiety.
Phenylacetic acid: The parent compound from which 2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide is derived.
Uniqueness
This compound is unique due to the presence of both the amino and chlorophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C15H15ClN2O |
|---|---|
分子量 |
274.74 g/mol |
IUPAC 名称 |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H15ClN2O/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,18,19) |
InChI 键 |
JMJFHAQBHWEMLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


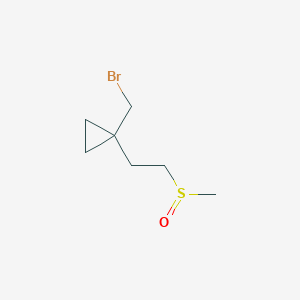
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
![3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13189545.png)
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)

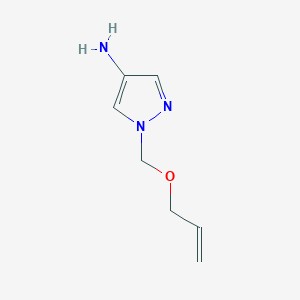


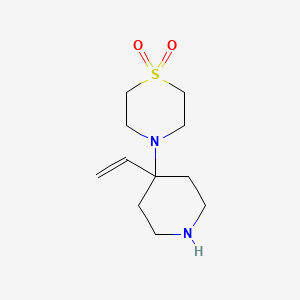
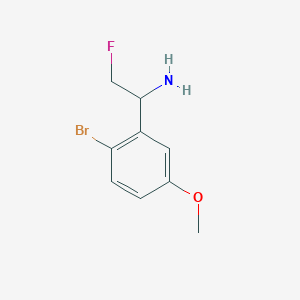
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)
